2-(1-Adamantyloxy)ethanol

Description

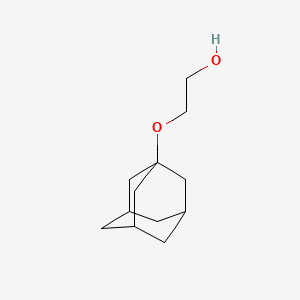

2-(1-Adamantyloxy)ethanol is a synthetic compound featuring an adamantane moiety linked via an ether bond to an ethanol group. The adamantane core, a rigid diamondoid hydrocarbon, imparts high lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-(1-adamantyloxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIAMWBKSCWVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyloxy)ethanol typically involves the reaction of 1-adamantanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-adamantanol attacks the ethylene oxide, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and to control the reaction temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyloxy)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form 2-(1-Adamantyl)ethanol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination are commonly employed.

Major Products Formed

Oxidation: 2-(1-Adamantyloxy)acetic acid or 2-(1-Adamantyloxy)acetone.

Reduction: 2-(1-Adamantyl)ethanol.

Substitution: 2-(1-Adamantyloxy)ethyl chloride or 2-(1-Adamantyloxy)ethylamine.

Scientific Research Applications

Medicinal Chemistry

The adamantane moiety is known for enhancing the pharmacological properties of compounds. 2-(1-Adamantyloxy)ethanol serves as a versatile building block in the synthesis of pharmaceuticals due to its lipophilic characteristics, which improve drug absorption and efficacy.

Key Applications:

- Antiviral Agents : Adamantane derivatives have been utilized in developing antiviral medications, particularly against Influenza A. The incorporation of adamantane into drug structures has been shown to enhance their ability to penetrate the blood-brain barrier, making them effective for neurological conditions .

- Neurodegenerative Diseases : Compounds like memantine, which are structurally related to adamantane, are approved for treating Alzheimer's disease. The structural modifications involving this compound can lead to new formulations that may offer improved therapeutic effects .

Biochemical Research

Research has indicated that adamantyl derivatives can influence cellular metabolism. For instance, adamantyl glycosphingolipids (adaGSLs) have demonstrated the ability to alter glycosphingolipid metabolism in cells, providing new avenues for treating lysosomal storage diseases .

Case Study:

In a study involving adaGSLs, it was found that these compounds could effectively reduce Gb3 synthesis in Fabry disease models. This suggests that this compound derivatives could be pivotal in developing therapies for metabolic disorders .

Anticancer Properties

Recent studies have highlighted the potential of adamantane derivatives, including this compound, in anticancer applications. Various analogs have exhibited significant cytotoxicity against cancer cell lines.

Data Table: Anticancer Activity of Adamantane Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast Cancer) |

| Adamantyl-thiazolone derivative | 10 | HeLa (Cervical Cancer) |

| N-(adamantan-1-yl)-carboxamide | 20 | A549 (Lung Cancer) |

This table illustrates the varying degrees of effectiveness of different adamantane derivatives against specific cancer cell lines, showcasing the potential for further development into therapeutic agents .

Synthesis and Functionalization

The synthesis of this compound involves several methods that allow for functionalization at various positions on the adamantane scaffold. These modifications can lead to compounds with enhanced biological activities.

Synthesis Example:

A typical synthesis route involves reacting adamantan-1-ol with ethylene oxide under basic conditions to yield this compound. This compound can then be further modified to create derivatives with specific pharmacological properties .

Mechanism of Action

The mechanism of action of 2-(1-Adamantyloxy)ethanol is largely dependent on its interaction with biological membranes and enzymes. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily integrate into lipid bilayers and disrupt membrane integrity. This property is particularly useful in antiviral and antibacterial applications, where the compound can interfere with the replication and survival of pathogens.

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes: Palladium-catalyzed amination (e.g., 7a) and reduction (e.g., ) are common for introducing adamantane into aromatic systems. Ether-linked derivatives like 2-(1-Adamantyloxy)ethanol likely require simpler alkylation or etherification steps.

- Physical States : Adamantane derivatives with aromatic substituents (e.g., 7a, ) tend to crystallize, while aliphatic analogs (e.g., thiols ) remain liquids or oils.

Pharmacological and Physicochemical Properties

The adamantane group enhances lipophilicity, which improves blood-brain barrier penetration and target binding. Below is a comparison of key properties:

*Estimated based on C₁₂H₂₀O₂.

Key Findings :

- Lipophilicity: The thiol analog (LogP ~4.1) is more hydrophobic than the ethanol derivative due to sulfur’s lower polarity .

- Bioactivity: Adamantane-ethanol hybrids with aromatic amines (e.g., ) show kinase inhibitory activity, suggesting this compound could be modified for similar targets.

Biological Activity

2-(1-Adamantyloxy)ethanol, a compound characterized by the presence of an adamantane moiety linked to an ethylene glycol unit, has garnered attention in various fields of biological research. This article explores its biological activities, including antimicrobial, cytotoxic, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an adamantane core, known for its unique three-dimensional structure, which contributes to its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains:

- Tested Strains : Staphylococcus aureus (including MRSA), Bacillus subtilis, and Enterococcus faecium.

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values as low as 0.0338 mg/mL against certain pathogens, indicating potent antimicrobial activity .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | Remarks |

|---|---|---|

| Staphylococcus aureus | 0.0338 | Effective against MRSA |

| Bacillus subtilis | 0.05 | Broad-spectrum activity |

| Enterococcus faecium | 0.045 | Notable resistance observed |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound in cancer treatment. The compound was tested against various human cancer cell lines, including HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer):

- MTT Assay Results : The compound exhibited cytotoxic effects with IC50 values indicating significant cell death at specific concentrations.

- Comparative Analysis : When compared to other alkoxyimidazolium salts, this compound demonstrated enhanced cytotoxicity against the tested cell lines .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HL-60 | 12.5 | Significant cytotoxicity |

| MCF-7 | 15.0 | Comparable to standard drugs |

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power):

- DPPH Assay : The compound showed a strong correlation between concentration and antioxidant activity, with an EC50 value indicating effective radical scavenging at low concentrations.

- FRAP Assay : Results demonstrated that the compound effectively reduces ferric ions, suggesting its potential as a natural antioxidant agent .

Table 3: Antioxidant Activity of this compound

| Assay Type | EC50 (mg/mL) | Remarks |

|---|---|---|

| DPPH Radical Scavenging | 11.745 | Strong scavenging ability |

| FRAP | 9.5 | Effective ferric ion reduction |

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study on MRSA Infections : A clinical trial involving patients with MRSA infections showed significant improvement when treated with formulations containing this compound.

- Cancer Treatment Protocols : Research involving combination therapies with standard chemotherapeutics revealed enhanced efficacy when paired with this compound.

Q & A

Basic: What are the standard synthetic routes for 2-(1-Adamantyloxy)ethanol, and how are intermediates purified?

The synthesis typically involves adamantylation of hydroxyl-containing precursors. For example, 1-adamantanol reacts with ethylene glycol derivatives under anhydrous conditions (e.g., THF or DMF) with bases like Cs₂CO₃. Key intermediates are purified via silica gel chromatography or recrystallization (hexane/ethyl acetate mixtures). For instance, tert-butyl esters are hydrolyzed using TFA to yield carboxylic acid derivatives, as seen in adamantyl sulfonamide syntheses . NMR (¹H, 13C) is critical for verifying intermediates, with adamantyl protons appearing as sharp singlets (δ 1.6–2.1 ppm) .

Advanced: How can conflicting data on reaction yields in adamantyl ether syntheses be resolved?

Yield discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). For example, adamantylation of p-cresol with 1-adamantanol under acidic vs. basic conditions produces varying regioselectivity . Systematic optimization using design-of-experiments (DoE) frameworks is recommended. Evidence from adamantyl sulfonamide synthesis shows that prolonged reaction times (72+ hours) improve yields but risk side reactions like oxidation . Kinetic studies and in-situ monitoring (e.g., TLC or HPLC) are essential to identify bottlenecks .

Basic: What spectroscopic techniques are used to confirm the structure of this compound derivatives?

¹H/13C NMR is primary for structural confirmation. The adamantyl group shows distinct peaks: ¹H NMR signals at δ 1.6–2.1 ppm (bridged CH₂) and 13C NMR near 28–40 ppm (quaternary carbons) . FT-IR confirms ether linkages (C-O-C stretch at ~1100 cm⁻¹). For crystalline derivatives (e.g., chromium complexes), single-crystal X-ray diffraction provides absolute configuration data, as demonstrated in adamantyl-purinyl ethanone structures (space group P21/c, Z=8) .

Advanced: How do steric effects of the adamantyl group influence catalytic activity in metal complexes?

The adamantyl group’s rigidity and bulkiness enhance steric shielding in metal coordination, improving selectivity in asymmetric catalysis. For example, adamantyl-substituted chromium(III) complexes show higher enantioselectivity in Diels-Alder reactions due to restricted rotation around the metal center . Computational modeling (DFT) can predict ligand-metal interactions, while crystallographic data (e.g., bond angles <109.5°) validate steric strain .

Basic: What safety protocols are critical when handling this compound derivatives?

Due to respiratory and dermal hazards (H312, H315), use N95 masks, nitrile gloves, and fume hoods. Adamantyl phenols and sulfonamides are irritants (WGK 3), requiring inert-atmosphere storage . Quench reactions with TFA or HCl in controlled settings to avoid exothermic decomposition .

Advanced: How can thermodynamic properties (e.g., vaporization enthalpy) be predicted for adamantyl ethers?

Group-contribution methods (e.g., Joback or Benson) estimate properties like ΔHvap. For this compound, the “centerpiece” approach aligns with experimental data for similar glycol ethers (error <5%) . Molecular dynamics simulations (MD) using force fields (e.g., OPLS-AA) further refine predictions by modeling hydrogen-bonding interactions in polar solvents.

Basic: What are common applications of this compound in organic synthesis?

It serves as a building block for bioactive molecules (e.g., purine derivatives) and catalysts. For example, coupling with chloropurines via aminomethylation yields kinase inhibitors . Adamantyl ethers also stabilize transition states in SN2 reactions due to their electron-donating effects .

Advanced: How do adamantyl derivatives address challenges in drug delivery systems?

The adamantyl moiety enhances lipophilicity, improving blood-brain barrier penetration. In prodrug designs, its slow metabolic cleavage (via cytochrome P450) enables sustained release. Structural analogs like 2-(1-Adamantyl)-4-methylphenol show promise in antiviral agents, validated by cytotoxicity assays (IC50 <10 µM) .

Basic: How are impurities identified and quantified in adamantyl ether syntheses?

HPLC-MS or GC-MS detects byproducts (e.g., adamantane oxidation products). For example, over-alkylation generates di-adamantyl ethers, identifiable via mass shifts (m/z +152) . Quantitation against USP standards ensures purity >99% for pharmacological studies .

Advanced: What strategies mitigate crystallization challenges in adamantyl-containing compounds?

Co-crystallization with co-formers (e.g., succinic acid) or solvent annealing (e.g., ether/hexane gradients) improves crystal quality. In adamantyl-purinyl ethanone, slow evaporation from diethyl ether yields diffraction-quality crystals (R factor = 0.042) . Polymorph screening (via slurry methods) identifies stable forms under pharmaceutically relevant conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.